molecular formula C7H9F3N2O B1344981 (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol CAS No. 1173266-46-0

(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1344981
CAS No.: 1173266-46-0
M. Wt: 194.15 g/mol
InChI Key: IFVAQADNEKAYHG-UHFFFAOYSA-N
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Description

(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is an organic compound that features a pyrazole ring substituted with an ethyl group, a trifluoromethyl group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the 1,3-dicarbonyl compound would be substituted with an ethyl group and a trifluoromethyl group.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a formylation reaction, followed by reduction to yield the hydroxymethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of pharmaceuticals due to its unique structural properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methylimidazolium trifluoromethanesulfonate
  • 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Uniqueness

(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is unique due to the presence of both a trifluoromethyl group and a hydroxymethyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-2-12-5(4-13)3-6(11-12)7(8,9)10/h3,13H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVAQADNEKAYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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